molecular formula C9H12FNO2 B1323202 3-Fluoro-4-(2-methoxyethoxy)aniline CAS No. 221199-26-4

3-Fluoro-4-(2-methoxyethoxy)aniline

Cat. No.: B1323202
CAS No.: 221199-26-4
M. Wt: 185.2 g/mol
InChI Key: GOQSFGSVUBLEDE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyethoxy)aniline (CAS 221199-26-4) is an aromatic aniline derivative with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and anticancer drug discovery. It is particularly valued for its role as a precursor in the synthesis of fluorinated β-lactam compounds, which are designed as analogs of the potent microtubule-targeting agent Combretastatin A-4 (CA-4) . These analogs function by inhibiting tubulin polymerization at the colchicine-binding site, disrupting microtubule dynamics, and leading to cell cycle arrest and apoptosis in cancer cells . Research has demonstrated that derivatives synthesized from this aniline exhibit potent antiproliferative activity at nanomolar concentrations against various human breast cancer cell lines, including MCF-7 and triple-negative breast cancer (TNBC) models . The compound should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSFGSVUBLEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634510
Record name 3-Fluoro-4-(2-methoxyethoxy)aniline
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Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221199-26-4
Record name 3-Fluoro-4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(2-methoxyethoxy)aniline
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Synthetic Methodologies for 3 Fluoro 4 2 Methoxyethoxy Aniline

Conventional Synthetic Approaches

Conventional methods for synthesizing substituted anilines like 3-Fluoro-4-(2-methoxyethoxy)aniline typically rely on well-established, sequential reactions. These include the introduction of the fluorine and methoxyethoxy substituents onto a benzene (B151609) ring precursor, followed by the formation of the aniline (B41778) functional group, usually via the reduction of a nitro group.

Direct Fluorination Strategies from Related Anilines

Direct fluorination of an aniline precursor, such as 4-(2-methoxyethoxy)aniline, is a challenging approach. Electrophilic fluorinating agents are highly reactive and often lack selectivity, leading to a mixture of products. A more controlled, though indirect, method involves converting a precursor aniline into an aromatic azide (B81097). This azide can then be treated with anhydrous hydrogen fluoride (B91410) to yield the fluorinated aniline. google.com For instance, a related aniline could be diazotized and treated with an azide salt to form the corresponding aromatic azide, which is then subjected to fluorination. google.com

Nucleophilic Substitution Reactions for Methoxyethoxy Group Introduction

A highly effective and common strategy involves the nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxyethoxy side chain. This method capitalizes on the increased reactivity of aryl halides or nitroarenes toward nucleophilic attack when the ring is activated by electron-withdrawing groups.

A plausible and well-precedented route starts with a difluoro- or chloro-fluoro-nitrobenzene derivative. For example, 3,4-difluoronitrobenzene (B149031) can serve as an excellent starting material. The fluorine atom at the 4-position is highly activated by the para-nitro group and is selectively displaced by a nucleophile. The synthesis of the analogous compound, 3-fluoro-4-morpholinoaniline (B119058), follows this exact pattern, where 1,2-difluoro-4-nitrobenzene is reacted with morpholine (B109124). researchgate.net Similarly, reacting 3,4-difluoronitrobenzene with the sodium salt of 2-methoxyethanol (B45455) (sodium 2-methoxyethoxide) in a suitable solvent like DMSO or THF would yield 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene. The fluorine at the para position is preferentially substituted due to the strong electron-withdrawing effect of the nitro group. ebyu.edu.tr The resulting nitroaromatic intermediate is then reduced to the target aniline.

Step Reactants Reagents/Conditions Product
13,4-Difluoronitrobenzene, 2-MethoxyethanolSodium hydride (NaH), DMSO1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene
21-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzeneFe / NH₄Cl, Ethanol (B145695)/WaterThis compound

This table presents a representative reaction scheme based on analogous syntheses.

Multi-Step Synthesis Pathways

Multi-step syntheses provide a robust framework for constructing complex molecules like this compound, allowing for precise control over each transformation. mit.edu These pathways often integrate nitration, nucleophilic substitution, and reduction steps in a logical sequence. nih.gov

A typical multi-step process could begin with a simpler, commercially available starting material like 1-chloro-2-fluorobenzene. The synthesis would proceed as follows:

Nitration: The starting material is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding primarily 1-chloro-2-fluoro-4-nitrobenzene.

Nucleophilic Substitution: The chlorine atom, activated by the para-nitro group, is displaced by 2-methoxyethanol in the presence of a base to form 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene.

Reduction: The final step involves the reduction of the nitro group to an amine using standard reducing agents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation, to yield this compound. youtube.comyoutube.com

Continuous flow processing is a modern approach to multi-step synthesis that can improve safety, yield, and processing time, particularly for potentially hazardous steps like nitration. nih.gov

Ullmann Methoxylation-Based Routes for Analogous Structures

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds. nih.gov An Ullmann-type ether synthesis could be employed to introduce the methoxyethoxy group. organic-chemistry.org This route might involve reacting a halo-fluoroaniline, such as 4-bromo-3-fluoroaniline (B116652) or 4-iodo-3-fluoroaniline, with 2-methoxyethanol in the presence of a copper catalyst (e.g., CuI), a ligand, and a base at elevated temperatures. organic-chemistry.org While palladium catalysis is now more common for such transformations, the Ullmann reaction remains a viable, particularly for large-scale industrial production due to the lower cost of copper. nih.gov

Reactant 1 Reactant 2 Catalyst/Reagents Reaction Type
4-Bromo-3-fluoroaniline2-MethoxyethanolCuI, Ligand (e.g., Phenanthroline), Base (e.g., Cs₂CO₃)Ullmann Ether Synthesis

This table outlines a potential Ullmann-type reaction for synthesizing the target compound.

Palladium-Catalyzed Coupling Reactions of Fluorinated Anilines

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for their high efficiency and broad substrate scope. nih.govrsc.org The Buchwald-Hartwig amination is a prominent example used to form C-N bonds. To synthesize this compound, a related etherification reaction could be used.

In this approach, a fluorinated aryl halide or triflate, such as 4-bromo-1-fluoro-2-(2-methoxyethoxy)benzene, could be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov Alternatively, and perhaps more directly, a Buchwald-Hartwig etherification could be performed by coupling 4-bromo-3-fluoroaniline with 2-methoxyethanol using a palladium catalyst system. These reactions are valued for their mild conditions and tolerance of various functional groups. nih.govnih.gov

Nitration and Reduction Sequences for Fluorinated Anilines

The nitration of an aromatic ring followed by the reduction of the nitro group is a cornerstone of aniline synthesis. youtube.comyoutube.com For the target molecule, this sequence would start with a precursor that already contains the fluoro and methoxyethoxy substituents, namely 1-fluoro-2-(2-methoxyethoxy)benzene.

Nitration: This precursor would be treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The directing effects of the fluorine (ortho, para-directing) and the methoxyethoxy group (ortho, para-directing) would favor the introduction of the nitro group at the position para to the methoxyethoxy group and ortho to the fluorine, yielding 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene.

Reduction: The resulting nitro compound is then reduced to the amine. Several methods are effective for this transformation:

Metal/Acid: Using iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride is a common, mild, and cost-effective method. youtube.com Tin(II) chloride (SnCl₂) in ethanol is another mild option. youtube.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a very clean and efficient method, though it may not be suitable if other reducible functional groups are present. youtube.com

This two-step sequence is one of the most reliable and widely used strategies for preparing substituted anilines. youtube.com

Halogen-Fluorine Exchange Reactions for Aryl Fluorides

One of the most common industrial methods for introducing a fluorine atom onto an aromatic ring is the Halogen-Fluorine Exchange (Halex) reaction. nih.govacsgcipr.org This process is a type of nucleophilic aromatic substitution (SNAr) where a chloride or bromide on an activated aromatic ring is displaced by a fluoride ion. acsgcipr.org

The reaction is typically performed at high temperatures, often between 150-250°C, using a source of fluoride such as potassium fluoride (KF). wikipedia.org To facilitate the reaction, dipolar aprotic solvents like dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are employed. wikipedia.org The effectiveness of the Halex process is highly dependent on the electronic nature of the substrate; it works best for aryl halides that are activated by electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving halogen. nih.govacsgcipr.org This activation is crucial as it stabilizes the intermediate Meisenheimer complex formed during the fluoride ion's attack. nih.gov

For the synthesis of a fluoroaniline (B8554772) derivative, a typical route would involve:

Performing the Halex reaction on a nitro-substituted aryl chloride to produce a fluoronitroarene. wikipedia.org

The nitro group of the resulting compound is then reduced to an amine (aniline). wikipedia.org

While aryl chlorides are more suitable substrates than bromides or iodides due to the higher electronegativity of chlorine, the Balz-Schiemann reaction, involving the pyrolysis of aromatic diazonium tetrafluoroborates, presents an alternative, albeit different class, of nucleophilic aromatic fluorination. nih.gov

Table 1: Key Features of the Halex Reaction for Aryl Fluoride Synthesis

Feature Description Reference
Reaction Type Nucleophilic Aromatic Substitution (SNAr) acsgcipr.org
Fluoride Source Typically spray-dried Potassium Fluoride (KF); Cesium Fluoride (CsF) or tetraalkylammonium fluorides (R₄NF) can also be used. acsgcipr.org
Substrates Electron-deficient arenes, particularly those with nitro groups ortho/para to the leaving halogen. nih.govwikipedia.org
Solvents High-boiling dipolar aprotic solvents (e.g., DMSO, DMF, Sulfolane). wikipedia.org
Temperature High temperatures, generally in the range of 150–250°C. wikipedia.org
Catalysts Phase transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org

Advanced and Sustainable Synthetic Innovations

Recent advancements in organic synthesis have prioritized the development of greener, more efficient, and safer chemical processes. These innovations are particularly relevant for the synthesis of substituted anilines, which are key intermediates in the pharmaceutical and materials science industries.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For substituted anilines, this involves developing protocols that are catalyst-free, use benign solvents, and proceed under mild conditions.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that provides a powerful, metal-free method for forming C-N bonds. acs.org This reaction typically involves the conversion of phenols or their corresponding sulfonamides into N-substituted anilines. acs.org The general principle involves an activated aromatic system being transferred from a heteroatom (like oxygen or sulfur) to a nitrogen atom within the same molecule.

The reaction is base-mediated and has been shown to be effective for a wide range of substrates, including the synthesis of sterically hindered anilines. acs.orgacs.org Innovations in this area include one-pot procedures where a phenol (B47542) is first reacted to form an intermediate ether, which then rearranges in the presence of a base to yield the target aniline derivative. tcichemicals.com This method avoids the need for transition metal catalysts, which can be costly and leave trace metal impurities in the final product. The reaction conditions can be tuned, with various bases like KOH, NaH, and DBU being effective in solvent systems that can include DMF, or mixtures of water and organic solvents like 1,4-dioxane. acs.org

Isatoic anhydride (B1165640) and its derivatives are versatile and valuable building blocks in heterocyclic and medicinal chemistry. researchgate.netresearchgate.netosi.lv They serve as convenient precursors for a range of substituted anilines and quinazolines. researchgate.netnih.gov

A green and efficient method involves using isatoic anhydride-8-amide, derived from isatin-7-carboxylic acid, which can undergo pH-sensitive cyclization chemistry. researchgate.net This approach is notable for being inexpensive, rapid, and often proceeding at room temperature. By manipulating the pH, isatoic anhydride derivatives can be selectively converted into either quinazolines or highly substituted anilines. researchgate.net This methodology provides a scalable and adaptable route to complex aniline structures, avoiding harsh reagents or conditions. researchgate.net

A novel and unique synthetic route to substituted anilines involves the transformation of benzyl (B1604629) azides. chemrxiv.orgchemrxiv.org This method is particularly effective for benzyl azides that possess an electron-withdrawing group at the ortho or para position. chemrxiv.org

The reaction proceeds rapidly, often within minutes at room temperature, upon treatment with concentrated sulfuric acid (98%). chemrxiv.org A key feature of this transformation is the extrusion of a carbon atom from the benzylic position, leading to the formation of the corresponding substituted aniline. chemrxiv.org This approach is notable for its simplicity, speed, and efficiency. It represents a significant departure from traditional methods and highlights the potential for discovering new reactions in the pursuit of green chemistry. The proposed mechanism involves the conversion of the benzyl azide to an aromatic amine with the loss of one carbon. chemrxiv.org

Table 2: Synthesis of Substituted Anilines from Benzyl Azides

Feature Description Reference
Starting Material Benzyl azides with an ortho or para electron-withdrawing group. chemrxiv.org
Reagent Concentrated sulfuric acid (98%). chemrxiv.org
Conditions Room temperature, reaction time of approximately 5 minutes. chemrxiv.org
Key Transformation Conversion of benzyl azide to the corresponding aniline with extrusion of a carbon atom. chemrxiv.org
Yields Reported yields are generally high, in the range of 60-90%. chemrxiv.org

Green Chemistry Protocols for Substituted Anilines

Catalyst-Free and Additive-Free Approaches

A major goal of green chemistry is to develop reactions that proceed without the need for catalysts or additives, which simplifies purification and reduces waste. Several such approaches for the synthesis of aniline derivatives have been reported.

For instance, the synthesis of 2-benzyl N-substituted anilines has been achieved from (E)-2-arylidene-3-cyclohexenones and primary amines under mild, catalyst- and additive-free conditions. researchgate.net Similarly, the synthesis of 2-anilino nicotinic acids has been accomplished by heating 2-chloronicotinic acid with various anilines under solvent-free and catalyst-free conditions, with optimal results at 120°C. nih.gov These methods often rely on the inherent reactivity of the starting materials under thermal conditions. Another approach involves the use of deep eutectic solvents (DESs) as sustainable, metal-free promoters for reactions, such as the alkylation of anilines with allylic alcohols at room temperature. rsc.org Such protocols represent a significant improvement over methods requiring high temperatures or metal catalysts, offering a more environmentally benign alternative. rsc.orgresearchgate.net

Mechanochemical Synthesis of Fluorinated Aromatic Systems

Mechanochemical synthesis, a solvent-free or low-solvent method, utilizes mechanical force to induce chemical reactions. This approach is gaining traction as a green chemistry alternative to traditional solution-based synthesis. In the context of fluorinated aromatic systems, mechanochemistry offers a rapid and efficient route to produce key intermediates. For instance, the synthesis of fluorinated imines, which can be precursors to anilines, has been demonstrated through the manual grinding of fluorinated benzaldehydes with various aniline derivatives. mdpi.com These reactions often proceed to high yields in very short timeframes, sometimes as little as 15 minutes, and frequently the products are obtained in high purity without the need for further purification. mdpi.com

The scalability of mechanochemical methods has also been explored. For example, the reaction between 2,4-difluorobenzaldehyde (B74705) and p-anisidine (B42471) has been successfully scaled up from 0.26 mmol to 2.6 mmol, demonstrating the potential for larger-scale production with this technique. mdpi.com

Table 1: Examples of Mechanochemical Imine Synthesis

AldehydeAniline DerivativeProduct Yield (%)Reference
2,4-Difluorobenzaldehydep-Anisidine95 mdpi.com
2-Fluorobenzaldehydep-Fluoroaniline85 mdpi.com
2-Fluorobenzaldehydep-Methoxyaniline92 mdpi.com

This table presents data on the mechanochemical synthesis of fluorinated imines, which are structurally related to the target compound and illustrate the potential of this synthetic approach.

Ortho-Trifluoromethoxylation Protocols

The introduction of a trifluoromethoxy group (OCF3) at the ortho position of an aniline ring is a valuable transformation in medicinal chemistry. A common strategy involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration. This protocol provides access to a variety of ortho-OCF3 aniline derivatives. nih.gov

The process utilizes bench-stable reagents and is known for its operational simplicity and high tolerance for various functional groups. nih.gov For example, methyl 4-(N-hydroxyacetamido)benzoate can be treated with Togni reagent II in the presence of a catalytic amount of cesium carbonate to afford the N-O(CF3) intermediate, which then undergoes thermal rearrangement to yield the desired ortho-trifluoromethoxylated product. nih.gov

Table 2: Ortho-Trifluoromethoxylation of Aniline Derivatives

SubstrateReagentProductYield (%)Reference
Methyl 4-(N-hydroxyacetamido)benzoateTogni Reagent IIMethyl 4-acetamido-3-(trifluoromethoxy)benzoate85 (overall) nih.gov
N-(4-chlorophenyl)acetamideTogni Reagent II2-Trifluoromethoxy-4-chloro-acetanilide75 (rearranged product) bldpharm.com

This table provides examples of ortho-trifluoromethoxylation reactions on aniline derivatives, demonstrating the feasibility of this methodology for introducing the OCF3 group.

Amination of Quinone Imine Ketals for meta-Substituted Anilines

A powerful method for the synthesis of meta-substituted anilines involves the amination of in situ generated quinone imine ketals. This approach reverses the conventional ortho- and para-directing effects of the amino group. The reaction is typically catalyzed by a Brønsted acid and utilizes a hypervalent iodine reagent to mediate the initial oxidation of an N-protected arylamine. thieme-connect.com

This methodology is noted for its high regioselectivity for the meta position and its tolerance of a wide range of aminating agents, including medicinally relevant aliphatic, heterocyclic, and aromatic amines. thieme-connect.comnih.gov The scalability of this one-pot procedure and its applicability to the late-stage functionalization of complex molecules underscore its synthetic utility. thieme-connect.comnih.gov The regioselectivity is attributed to the electronic properties of the quinone imine ketal intermediate, which directs nucleophilic attack to the meta position. acs.org

Industrial Scale Synthetic Considerations

The transition from laboratory-scale synthesis to industrial production of a specialty chemical like this compound necessitates careful consideration of process optimization and manufacturing technologies.

Optimization for Yield and Purity

On an industrial scale, maximizing yield and ensuring high purity are paramount for economic viability and product quality. For aniline derivatives, purification can be challenging due to the formation of closely related byproducts. Common industrial purification techniques for anilines include distillation and crystallization. For instance, the purification of aniline from phenol, a common impurity, is a well-documented industrial challenge due to their similar boiling points. researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry is increasingly being adopted for the industrial production of fine chemicals and pharmaceuticals due to its advantages in safety, efficiency, and scalability. rsc.orgresearchgate.net Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions and often leading to higher yields and purities compared to batch processes. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 2 Methoxyethoxy Aniline

Nucleophilic Character of the Aniline (B41778) Nitrogen

This nucleophilic character is demonstrated in its use as an intermediate in the synthesis of pharmaceutical compounds. For instance, anilines of this type participate in nucleophilic substitution reactions with heterocyclic compounds, such as 4-chloroquinazolines, to form N-aryl quinazoline (B50416) derivatives. nih.govfrontiersin.org The reaction typically requires heating, suggesting that 3-Fluoro-4-(2-methoxyethoxy)aniline is a moderately reactive nucleophile. frontiersin.org

Aromatic Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom, being a halogen, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Such reactions are generally facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. researchgate.net

In the context of this compound, the ring is substituted with strong electron-donating groups (-NH₂ and -OR), which generally disfavors SNAr reactions. However, the synthesis of related compounds, such as 3-fluoro-4-morpholinoaniline (B119058), proceeds via a nucleophilic aromatic substitution where a fluorine atom on a nitro-activated ring (1,2-difluoro-4-nitrobenzene) is displaced. researchgate.net While theoretically possible under specific conditions, particularly if the amino group is modified to be electron-withdrawing (e.g., converted to a diazonium salt), there are no prominent examples in the surveyed literature of the fluorine atom on this compound itself being displaced via an SNAr reaction.

Acylation Reactions at the Amino Group

The amino group of this compound readily undergoes acylation with standard acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base or under appropriate conditions. This reaction forms the corresponding N-acyl derivative, an amide.

This transformation is a fundamental reaction of primary anilines and serves multiple purposes in synthesis, including the protection of the amino group to prevent its interference in subsequent reactions or to modulate the electronic properties of the aromatic ring. For example, converting the strongly activating -NH₂ group to a moderately activating -NHC(O)CH₃ group can provide better control over regioselectivity in electrophilic aromatic substitution reactions.

Table 1: Expected Products of Acylation Reactions

Reactant Acylating Agent Expected Product
This compound Acetyl Chloride N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)acetamide
This compound Benzoyl Chloride N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)benzamide
This compound Acetic Anhydride (B1165640) N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)acetamide

Diazotization Chemistry and Derived Transformations

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. researchgate.net This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com The resulting 3-fluoro-4-(2-methoxyethoxy)benzenediazonium salt is a versatile intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in subsequent reactions, providing a powerful synthetic route to a diverse range of substituted aromatics. lumenlearning.com

Table 2: Potential Transformations of the Derived Diazonium Salt

Reaction Name Reagents Product Functional Group
Schiemann Reaction HBF₄, heat -F (Fluoro)
Sandmeyer Reaction CuCl / HCl -Cl (Chloro)
Sandmeyer Reaction CuBr / HBr -Br (Bromo)
Sandmeyer Reaction CuCN / KCN -CN (Cyano)
Gomberg-Bachmann NaOH, Benzene (B151609) -Ph (Biphenyl derivative)
Reduction H₃PO₂ -H (Deamination)

Oxidation and Reduction Pathways

The oxidation of anilines can be complex, often leading to polymeric materials or quinone-like structures, and specific oxidation pathways for this compound are not well-documented.

Conversely, reduction reactions are highly relevant, particularly in the synthesis of this compound. The most common synthetic route to substituted anilines involves the chemical reduction of a corresponding nitroaromatic precursor. For the synthesis of this compound or its analogues, a precursor like 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene would be subjected to reduction. researchgate.net Standard methods for this transformation include catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction using reagents like tin(II) chloride in hydrochloric acid or iron in acetic acid. nih.govchemicalbook.com

Substituent Effects on Aromatic Ring Reactivity and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the cumulative directing effects of the three substituents. unizin.orglibretexts.org The amino and methoxyethoxy groups are powerful activating groups, while the fluoro group is a deactivator. lumenlearning.comlibretexts.org All three are ortho-, para-directors. unizin.orglibretexts.org

Let's analyze the directing influence on the available positions (C2, C5, C6):

Amino (-NH₂) at C1: Strongly activating, directs incoming electrophiles to the ortho positions (C2, C6).

Methoxyethoxy (-OR) at C4: Strongly activating, directs to its ortho positions (C3, C5). The C3 position is already substituted by fluorine.

Fluoro (-F) at C3: Weakly deactivating, directs to its ortho position (C2) and para position (C5).

The directing effects of the powerful activating groups (-NH₂ and -OR) dominate. The amino group strongly favors substitution at C2 and C6. The alkoxy group favors substitution at C5. Therefore, electrophilic attack is most likely to occur at positions 2, 5, and 6, leading to a mixture of products. The strong ortho-directing nature of the amino group suggests that substitution at C2 and C6 would be significant.

Table 3: Summary of Substituent Directing Effects

Substituent Position Electronic Effect Directing Influence
-NH₂ C1 Activating Ortho (C2, C6), Para (C4)
-F C3 Deactivating Ortho (C2, C4), Para (C6)
-O(CH₂)₂OCH₃ C4 Activating Ortho (C3, C5), Para (C1)

Advanced Research Applications of 3 Fluoro 4 2 Methoxyethoxy Aniline in Chemical Sciences

Role as a Synthetic Building Block for Complex Organic Molecules

3-Fluoro-4-(2-methoxyethoxy)aniline is a substituted aniline (B41778) derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its structural features—a reactive primary amine group, a fluorine atom that can influence electronic properties and metabolic stability, and a methoxyethoxy side chain that can affect solubility and receptor binding—make it a versatile precursor in organic chemistry. The strategic placement of these functional groups allows for its incorporation into a wide array of molecular frameworks through various chemical reactions, such as nucleophilic substitution, condensation, and cyclization. This makes it a valuable starting material for creating novel compounds with specific, targeted functions, particularly in the field of medicinal chemistry.

In the realm of drug discovery and development, this compound is a key precursor for constructing a variety of medicinal chemistry scaffolds. These scaffolds form the core structures of molecules designed to interact with biological targets. The aniline's amine group is a common handle for building heterocyclic rings or for forming amide and urea (B33335) linkages, which are prevalent in pharmacologically active agents.

The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a significant role in cell growth, migration, and survival. researchgate.net Its dysregulation is implicated in the progression of various human cancers, including non-small cell lung cancer (NSCLC), making it a prime target for anticancer drug design. researchgate.netnih.govdntb.gov.ua Small-molecule kinase inhibitors are a major class of therapeutics, and this compound serves as a critical starting material for synthesizing potent and selective c-Met inhibitors. nih.gov The aniline moiety is often incorporated into the core structure of these inhibitors, which are designed to fit into the ATP-binding pocket of the kinase. nih.gov For instance, the development of quinazoline-based c-Met inhibitors frequently involves the use of substituted anilines in their synthesis to build the heterocyclic core that is fundamental to the molecule's inhibitory activity. nih.gov

Role of this compound in Kinase Inhibitor Synthesis
Target KinaseTherapeutic AreaRole of Aniline PrecursorResulting Scaffold Example
c-MetOncology (e.g., NSCLC)Provides the substituted phenylamine core for building the inhibitor's primary structure.Quinazoline (B50416) derivatives
EGFROncologyUsed in dual inhibitors targeting both EGFR and c-Met, contributing to the molecule's specificity and binding. nih.gov4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives nih.gov

Quinolines and quinazolines are nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals. nih.govmdpi.com The synthesis of these scaffolds often relies on condensation and cyclization reactions involving aniline derivatives. mdpi.com this compound is an ideal precursor for creating substituted quinolines and quinazolines. For example, in the Gould-Jacobs reaction, this aniline can be reacted with an ethoxymethylidenemalonate ester and subsequently cyclized under heat to form a substituted quinoline (B57606) core. mdpi.com Similarly, it can be used to produce quinazoline derivatives, which are central to many c-Met inhibitors, through condensation with other reagents to form the bicyclic system. nih.gov The fluorine and methoxyethoxy substituents from the parent aniline are carried into the final molecule, where they can fine-tune the drug's pharmacological properties.

Ureido derivatives, characterized by a urea functional group, are another important class of compounds in medicinal chemistry. Research into novel leucine (B10760876) ureido derivatives has identified potent inhibitors of aminopeptidase (B13392206) N, a target for anticancer agents. nih.gov The synthesis of these complex molecules often involves coupling a substituted aniline with an isocyanate or a carbamoyl (B1232498) chloride. The primary amine of this compound can readily participate in such reactions to form the characteristic urea linkage, incorporating its substituted phenyl ring into the final structure. This allows for the systematic modification of the molecule to enhance its biological activity and pharmacokinetic profile. nih.gov

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein-coupled receptor involved in excitatory neurotransmission in the brain. nih.gov It is a therapeutic target for a range of neurological and psychiatric disorders. nih.gov The development of selective mGluR1 antagonists often requires the assembly of complex molecular architectures. Substituted anilines are valuable precursors in this context. For instance, the synthesis of potent modulators for related glutamate receptors has utilized building blocks like 4-(2-fluoro-4-methoxyphenyl) derivatives, which are structurally analogous to this compound. nih.gov This highlights the utility of this aniline as a precursor for generating libraries of compounds to be screened for mGluR1 antagonist activity, where the substituted phenyl ring is a key component for receptor interaction. nih.govnih.gov

The thiazole (B1198619) ring is a heterocycle found in many biologically active compounds, including anticancer agents. nih.gov The synthesis of complex thiazole derivatives often involves building upon a pre-formed thiazole ring or constructing the ring from acyclic precursors. This compound can be used as a key building block in these syntheses. For example, the aniline's amino group can be chemically transformed into a diazonium salt, which can then be used to introduce the substituted phenyl group onto a thiazole ring. Alternatively, it can be acylated and then reacted with a reagent like Lawesson's reagent in multi-step sequences to form a substituted benzothiazole (B30560) or a related thiazole-containing structure. The development of novel thiazole-based compounds for inhibiting cancer cell migration has demonstrated the importance of varying substitutions on the associated phenyl rings to optimize activity. nih.gov

Summary of Medicinal Scaffolds Derived from the Aniline Precursor
Scaffold ClassSynthetic Utility of AnilineTherapeutic Target Example
Kinase InhibitorsCore component for building structures that bind to kinase active sites.c-Met, EGFR nih.gov
Quinolines/QuinazolinesKey reactant in cyclization/condensation reactions to form the heterocyclic core. nih.govmdpi.comc-Met nih.gov
Leucine Ureido DerivativesReacts to form the urea linkage, incorporating the substituted phenyl moiety. nih.govAminopeptidase N nih.gov
mGluR1 AntagonistsProvides the substituted phenyl ring essential for receptor interaction. nih.govmGluR1 nih.gov
Thiazole DerivativesIncorporated into the final structure to modulate biological activity against cancer targets. nih.govTargets related to cancer cell migration nih.gov

Precursor in Medicinal Chemistry Scaffolds

Preparation of Functionalized Pyrimidines

While specific examples detailing the direct use of this compound in the synthesis of functionalized pyrimidines are not extensively documented in publicly available research, the general reactivity of substituted anilines points towards its potential in this area. Aniline and its derivatives are crucial precursors in the construction of the pyrimidine (B1678525) core, often through condensation reactions with diketones, ketoesters, or other suitable carbonyl compounds. The fluorine and methoxyethoxy substituents on the aniline ring can significantly influence the electronic properties and reactivity of the resulting pyrimidine derivatives, potentially enhancing their biological activity or material properties. The synthesis of pyrimidine-based structures is of high importance in medicinal chemistry, as they are core components of many therapeutic agents.

Building Block for Agrochemical Research

In the field of agrochemical research, novel organic molecules are constantly being designed and synthesized to act as effective and selective herbicides, insecticides, and fungicides. Although specific agrochemical patents explicitly naming this compound are not prominent, its structural motifs are relevant to this area of research. The presence of a fluorinated phenylamine structure is a common feature in many active agrochemical compounds. Fluorine substitution is known to enhance metabolic stability and binding affinity of molecules to their biological targets. The methoxyethoxy group can improve the compound's solubility and transport properties within a plant. Therefore, this compound serves as a valuable intermediate for creating libraries of new potential agrochemicals for screening and development.

Intermediates for Advanced Materials Science

The unique combination of functional groups in this compound makes it a valuable intermediate in the field of advanced materials science. bldpharm.com The aniline moiety can be readily polymerized or used as a reactive site for grafting onto other material surfaces, while the fluoro and ether groups can impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics to the final material.

Polymer Synthesis

Aniline and its derivatives are the monomers used in the synthesis of polyanilines, a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The polymerization is typically carried out via chemical or electrochemical oxidation. The properties of the resulting polyaniline can be tuned by the substituents on the aniline ring.

Incorporating this compound into a polyaniline chain would be expected to influence its properties in several ways:

Solubility: The methoxyethoxy group could enhance the solubility of the polymer in common organic solvents, which is often a challenge with unsubstituted polyaniline.

Thermal Stability: The presence of the strong carbon-fluorine bond can increase the thermal stability of the polymer.

Electronic Properties: The electron-withdrawing nature of the fluorine atom and the electron-donating character of the ether group can modify the electronic bandgap of the polymer, affecting its conductivity and optical properties.

Potential Effect of Substituents on Polyaniline Properties
Substituent Predicted Influence
3-FluoroIncreased thermal stability, altered electronic properties
4-(2-methoxyethoxy)Improved solubility, modified hydrophilicity
Coating Formulations

Polyanilines are known for their use in anti-corrosion coating formulations for metals. The polymer can form a passive layer on the metal surface, preventing oxidation. Polymers synthesized from this compound could offer enhanced performance in this application. The methoxyethoxy side chain might improve the adhesion of the polymer coating to the metal substrate, while the fluorine atom could increase the coating's resistance to chemical attack and degradation.

Modification of Carbon Nanodots

Carbon nanodots (CNDs) are a class of fluorescent nanoparticles with applications in bioimaging, sensing, and optoelectronics. The surface of CNDs can be functionalized with organic molecules to tune their properties. Aniline derivatives are often used for this purpose. While direct studies on the use of this compound for CND modification are limited, research on analogous compounds like 3-Fluoro-4-morpholinoaniline (B119058) has shown that the fluorinated aniline structure can be used to modify the surface of carbon nanodots. This functionalization can enhance the photoluminescence quantum yield and tune the emission wavelength of the CNDs. It is plausible that this compound could be similarly employed to create functionalized CNDs with tailored optical properties for specific applications.

Heterocyclic Compound Synthesis

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. The primary amine group is a key functional handle that can participate in a wide range of cyclization reactions. It can be used in the preparation of diazo compounds, which are themselves important intermediates for the synthesis of various nitrogen-containing heterocycles.

The general reactivity of the aniline moiety allows for its use in well-established synthetic routes to important heterocyclic cores, such as:

Quinolines: Through reactions like the Skraup, Doebner-von Miller, or Combes syntheses, where the aniline condenses with α,β-unsaturated carbonyl compounds or dicarbonyls.

Benzimidazoles: By reacting with carboxylic acids or their derivatives.

Benzoxazoles and Benzothiazoles: Through condensation with appropriate ortho-substituted phenols or thiophenols, respectively, although this would require further modification of the aniline starting material.

The substituents on the aromatic ring of this compound would be carried through these syntheses, leading to functionalized heterocyclic products with potentially novel and useful properties for applications in medicinal chemistry and materials science.

Research in Radiochemistry and Positron Emission Tomography (PET) Imaging

There is no available scientific literature detailing the use of this compound as a precursor or direct agent in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The development of novel PET tracers often involves the incorporation of fluorine-18, and while fluorinated anilines can serve as building blocks for such molecules, the specific utility of this compound in this capacity has not been reported.

Supramolecular Chemistry and Liquid Crystal Research

Similarly, a review of research in supramolecular chemistry and liquid crystals does not yield any studies involving this compound. The unique electronic and structural properties of fluorinated compounds are often exploited in the design of liquid crystals; however, there are no documented instances of this specific molecule being investigated for its mesomorphic properties or its role in the formation of supramolecular assemblies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Fluoro-4-(2-methoxyethoxy)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Borylation : Using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Pd(OAc)₂ in dioxane at 110°C under nitrogen .
  • Iodination : Reaction with N-iodosuccinimide in acetic acid, followed by silica gel chromatography (ethyl acetate/hexane gradient) to purify intermediates .
  • Amine deprotection : HCl/1,4-dioxane treatment for tert-butyl carbamate removal, yielding the aniline hydrochloride .
    • Critical Parameters : Catalyst loading (e.g., 5 mol% Pd), temperature (110°C for coupling), and solvent choice (dioxane or toluene/ethanol mixtures) significantly affect yield .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methods :

  • LCMS/HPLC : Retention times (e.g., 0.83–1.40 minutes) and m/z values (e.g., 236 [M+H]⁺) confirm molecular weight and purity .
  • Reverse-phase chromatography : C18 columns with acetonitrile/water gradients resolve polar byproducts .
  • NMR : ¹H/¹³C NMR in deuterated solvents to verify substituent positions (e.g., methoxyethoxy and fluorine groups) .

Q. How can researchers mitigate common side reactions during synthesis?

  • Solutions :

  • Oxygen-free conditions : Use nitrogen atmospheres to prevent oxidation of amine intermediates .
  • Byproduct removal : Sequential washes with sodium hydroxide and brine after iodination reduce unwanted halogenated species .
  • Temperature control : Maintaining 110°C during coupling minimizes incomplete borylation .

Advanced Research Questions

Q. How does this compound interact with kinase targets like c-Met, and what computational methods validate these interactions?

  • Methodology :

  • Molecular docking : Glide Schrödinger software models ligand-receptor binding, using OPLS-AA force fields to predict poses with <1 Å RMSD accuracy .
  • QSAR studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with inhibitory activity. For example, methoxyethoxy groups enhance solubility without compromising binding affinity .
    • Key Findings : The fluorine atom at position 3 increases metabolic stability, while the methoxyethoxy group improves pharmacokinetic properties .

Q. What experimental designs optimize photocatalytic degradation of this compound in environmental studies?

  • Approach :

  • Box-Behnken design : Varies parameters like catalyst loading (MnFe₂O₄/Zn₂SiO₄), pH, and UV intensity to maximize degradation efficiency .
  • Analytical validation : HPLC quantifies degradation products (e.g., fluorinated quinones), while FTIR identifies bond cleavage sites .
    • Optimal Conditions : pH 7.0, 0.5 g/L catalyst, and 30 mW/cm² UV intensity achieve >90% degradation in 120 minutes .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity in drug discovery?

  • Case Study :

  • Trifluoromethyl vs. methoxyethoxy : Trifluoromethyl at position 4 increases lipophilicity and target binding (e.g., c-Met kinase IC₅₀ reduced by 40%) but reduces aqueous solubility .
  • Boronated derivatives : Boronic ester intermediates enable Suzuki-Miyaura couplings for diversifying aryl groups, expanding SAR libraries .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Analysis :

  • Patent EP 4 374 877 reports 82% yield for amine deprotection , while similar routes in Reference Example 14 achieve 98% via optimized Pd catalyst recycling .
  • Resolution : Trace oxygen or moisture during deprotection may lower yields; strict anhydrous conditions and degassed solvents are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.